molecular formula C16H15FN2O3 B12452783 2-[4-(acetylamino)phenoxy]-N-(4-fluorophenyl)acetamide

2-[4-(acetylamino)phenoxy]-N-(4-fluorophenyl)acetamide

Cat. No.: B12452783
M. Wt: 302.30 g/mol
InChI Key: XFQGISRXDCYNDW-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)phenoxy]-N-(4-fluorophenyl)acetamide is an organic compound with the molecular formula C16H15FN2O3. This compound is characterized by the presence of an acetylamino group, a phenoxy group, and a fluorophenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(acetylamino)phenoxy]-N-(4-fluorophenyl)acetamide typically involves the reaction of 4-fluoroaniline with 4-acetylaminophenol in the presence of acetic anhydride. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[4-(acetylamino)phenoxy]-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic medium.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative.

Scientific Research Applications

2-[4-(acetylamino)phenoxy]-N-(4-fluorophenyl)acetamide is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It is used in the study of enzyme inhibition and protein binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)phenoxy]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylamino-phenyl)-2-phenoxy-acetamide
  • N-(4-(2-(4-acetylamino-phenoxy)-4,5-dicyano-phenoxy)-phenyl)-acetamide
  • N-(4-(3-(4-acetylamino-phenoxy)-phenoxy)-phenyl)-acetamide

Uniqueness

2-[4-(acetylamino)phenoxy]-N-(4-fluorophenyl)acetamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research applications where fluorinated compounds are of interest.

Properties

Molecular Formula

C16H15FN2O3

Molecular Weight

302.30 g/mol

IUPAC Name

2-(4-acetamidophenoxy)-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C16H15FN2O3/c1-11(20)18-13-6-8-15(9-7-13)22-10-16(21)19-14-4-2-12(17)3-5-14/h2-9H,10H2,1H3,(H,18,20)(H,19,21)

InChI Key

XFQGISRXDCYNDW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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